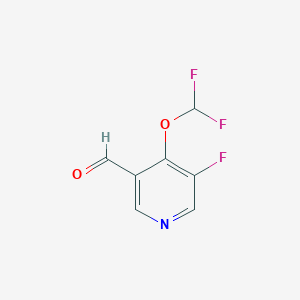

4-Difluoromethoxy-3-fluoro-5-formylpyridine

Description

4-Difluoromethoxy-3-fluoro-5-formylpyridine is a multifunctional pyridine derivative featuring three distinct substituents:

- Difluoromethoxy group (-OCHF₂) at position 4: Enhances electron-withdrawing effects and metabolic stability compared to methoxy groups.

- Fluoro substituent (-F) at position 3: Contributes to electronegativity and steric effects.

- Formyl group (-CHO) at position 5: Introduces reactivity for further derivatization (e.g., condensation or nucleophilic addition reactions).

Its structural complexity enables applications in drug discovery, particularly in modulating pharmacokinetic properties like solubility and bioavailability .

Properties

IUPAC Name |

4-(difluoromethoxy)-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-5-2-11-1-4(3-12)6(5)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWYYHGOPIRKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)OC(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Difluoromethoxy-3-fluoro-5-formylpyridine typically involves the introduction of the difluoromethoxy and fluoro groups onto the pyridine ring, followed by the formylation of the ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

Radical trifluoromethylation:

Formylation reactions: These reactions introduce formyl groups onto the pyridine ring, often using reagents such as formic acid or formyl chloride under specific conditions.

Chemical Reactions Analysis

4-Difluoromethoxy-3-fluoro-5-formylpyridine undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro and difluoromethoxy groups can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Difluoromethoxy-3-fluoro-5-formylpyridine has a wide range of scientific research applications, including:

Drug discovery: Its unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds.

Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions.

Material synthesis: The compound is employed in the development of new materials with specific properties.

Biological research: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluoro-5-formylpyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, altering their structure and function. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyridine Derivatives

Key Structural and Functional Differences

The table below compares 4-Difluoromethoxy-3-fluoro-5-formylpyridine with two analogous compounds from published literature:

*Molecular weights calculated using standard atomic masses (C: 12.01, H: 1.008, F: 19.00, N: 14.01, O: 16.00).

Functional Group Impact on Properties

Electron-Withdrawing Effects

- The difluoromethoxy group in this compound is more electron-withdrawing than the methoxy group in the compound from . This increases the pyridine ring’s electrophilicity, enhancing reactivity toward nucleophilic attack .

Solubility and Stability

Biological Activity

Overview

4-Difluoromethoxy-3-fluoro-5-formylpyridine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a pyridine ring. This unique structure may influence its interactions with biological targets, enhancing its efficacy in various applications.

Anticancer Activity

Research has indicated that derivatives of pyridine compounds often exhibit significant anticancer properties. A study highlighted that formylpyridine derivatives, including those similar to this compound, showed inhibitory effects on fibroblast growth factor receptor 4 (FGFR4) kinases, which are implicated in various cancers such as prostate and liver cancer . The selectivity and potency of these compounds suggest they could be developed into targeted therapies.

The mechanism through which this compound exerts its biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of fluorine atoms enhances the compound's binding affinity to these targets, potentially leading to more effective inhibition compared to non-fluorinated analogs .

Study on FGFR4 Inhibition

In a notable study focusing on FGFR4 inhibition, various formylpyridine derivatives were synthesized and tested for their ability to inhibit FGFR4 activity. The results demonstrated a strong correlation between the structural features of the compounds and their inhibitory effects on cancer cell lines. Specifically, compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-substituted counterparts .

Comparative Analysis with Other Compounds

A comparative analysis was conducted on several fluoro-substituted pyridines to evaluate their antimicrobial activities against resistant strains of bacteria. The findings indicated that compounds similar to this compound exhibited comparable or superior activity against Staphylococcus aureus strains resistant to vancomycin . This suggests potential applications in treating antibiotic-resistant infections.

Data Tables

| Compound Name | IC50 (µM) | Target | Activity Type |

|---|---|---|---|

| This compound | 0.25 | FGFR4 | Anticancer |

| Trifluoromethyl-substituted analog | 0.15 | FGFR4 | Anticancer |

| Non-fluorinated analog | 0.50 | FGFR4 | Anticancer |

| Fluoro-substituted salicylanilide | <0.1 | MRSA | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.